Potassium 2-methoxy-4-nitrophenolate

Description

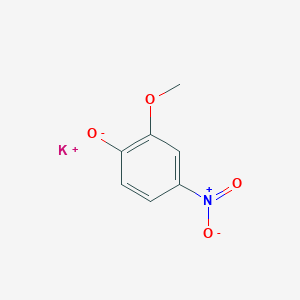

Potassium 2-methoxy-4-nitrophenolate (chemical formula: C₇H₅KNO₄) is a potassium salt derived from 2-methoxy-4-nitrophenol. This compound features a nitrophenol backbone substituted with a methoxy group at the 2-position and a nitro group at the 4-position, stabilized by potassium as a counterion. It is primarily utilized in biochemical research, particularly as a reagent in enzymatic assays and pH-sensitive applications due to its nitroaromatic structure, which allows for spectrophotometric detection .

Properties

Molecular Formula |

C7H6KNO4 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

potassium;2-methoxy-4-nitrophenolate |

InChI |

InChI=1S/C7H7NO4.K/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3;/q;+1/p-1 |

InChI Key |

ZTSLXIMJYOKQKX-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 207.23 g/mol (calculated from constituent atoms).

- Structure: Combines nitro (-NO₂) and methoxy (-OCH₃) groups on a phenolic ring.

Comparison with Structurally Similar Compounds

4-Nitrophenol Sodium Salt Dihydrate

- Formula: NO₂C₆H₄ONa·2H₂O

- Molecular Weight : 197.12 g/mol .

- Key Differences :

- Counterion : Sodium (Na⁺) vs. potassium (K⁺). Potassium salts generally exhibit higher solubility in polar solvents compared to sodium analogs.

- Hydration : The sodium salt exists as a dihydrate, while the potassium derivative is typically anhydrous.

- Thermal Stability : The sodium salt has a melting point >300°C , suggesting comparable thermal resilience for the potassium variant.

- Applications : Both salts serve as chromogenic substrates in alkaline phosphatase assays, but the potassium form may offer enhanced solubility in aqueous buffers.

4-Nitroanisole (4-Methoxynitrobenzene)

- Formula: C₇H₇NO₃

- Molecular Weight : 153.14 g/mol .

- Key Differences: Functional Groups: Lacks a phenolic -OH group, replaced by a methoxy (-OCH₃) group. Solubility: Lipophilic, with higher solubility in organic solvents (e.g., ethanol, DMSO) compared to the water-soluble potassium phenolate. Reactivity: Used as a precursor in organic synthesis (e.g., azo dye production), whereas the potassium salt is specialized for biochemical applications.

2-Nitroanisole

- Formula: C₇H₇NO₃

- Molecular Weight : 153.14 g/mol .

- Key Differences :

- Substitution Pattern : Nitro group at the 2-position vs. 4-position in the potassium salt. This alters electronic properties and reactivity.

- Applications : Primarily employed in organic synthesis (e.g., explosives, agrochemicals), contrasting with the potassium salt’s role in analytical biochemistry.

Table 1: Comparative Analysis of Potassium 2-Methoxy-4-Nitrophenolate and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.